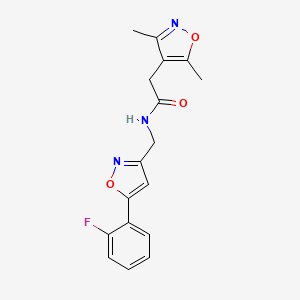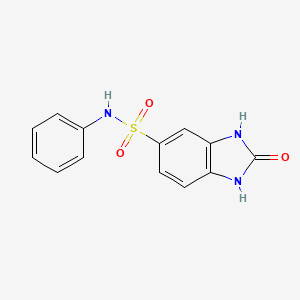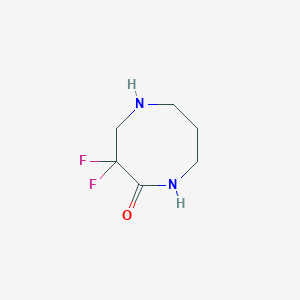
1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is a chemical compound with the CAS Number: 2241141-58-0 . It is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .
Synthesis Analysis
The synthesis of this compound involves the use of 1-(3-Aminopropyl)imidazole, which is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .Molecular Structure Analysis
The molecular weight of this compound is 223.1 . The InChI key and IUPAC name can be found in the properties section of the product’s information . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
This compound is used in the synthesis of pH-sensitive polyaspartamide derivatives . It is also used in the preparation of pH-sensitive amphiphilic polymers with different degrees of octaceylamine (C18) substitution by graft reaction .It is stored at room temperature . The density of the related compound 1-(3-Aminopropyl)imidazole is 1.049 g/mL at 25 C (lit.) and its refractive index is n20/D 1.519 (lit.) .
作用機序
The mechanism of action of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and DNA damage. This compound has also been found to improve glucose tolerance and insulin sensitivity.
実験室実験の利点と制限
1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has several advantages for use in lab experiments. It is readily available and easy to synthesize. It has also been found to have low toxicity and good stability. However, this compound has some limitations. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride. One area of interest is the development of new drugs based on this compound. Researchers are also interested in studying the potential use of this compound in the treatment of neurodegenerative diseases. This compound's potential use as a biomaterial for tissue engineering is also an area of interest. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
合成法
The synthesis of 1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride involves the reaction of 2-cyanomethylimidazole with 1,3-diaminopropane in the presence of a catalyst such as sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound dihydrochloride. This method has been optimized to produce high yields of this compound with good purity.
科学的研究の応用
1-(3-Aminopropyl)imidazole-2-carbonitrile;dihydrochloride has been extensively studied for its potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been used as a starting material for the synthesis of various drugs. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
In the field of biotechnology, this compound has been used as a ligand for the immobilization of enzymes and proteins. It has been found to improve the stability and activity of these biomolecules, making them more suitable for use in various biotechnological applications.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to wash face, hands, and any exposed skin thoroughly after handling, not to eat, drink or smoke when using this product, and not to breathe dust/fume/gas/mist/vapors/spray .
特性
IUPAC Name |
1-(3-aminopropyl)imidazole-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.2ClH/c8-2-1-4-11-5-3-10-7(11)6-9;;/h3,5H,1-2,4,8H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZTZTLNBYWUJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)C#N)CCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-chlorobenzyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2396123.png)
![1-(2-oxo-2-phenylethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396124.png)
![2-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide](/img/structure/B2396125.png)


![2-(4-fluorophenyl)-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}acetamide](/img/structure/B2396132.png)

![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2396134.png)
![1-[2-(Methylsulfanyl)pyridine-3-carbonyl]-6-(pyrrolidine-1-sulfonyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2396135.png)


![N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B2396138.png)
![Ethyl 3-iodobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2396143.png)
